N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
Description
Stereoelectronic Features
- Planarity : The benzamide and tetrazole groups adopt a near-coplanar arrangement due to conjugation between the amide carbonyl (C=O) and the tetrazole’s π-system. This alignment facilitates resonance stabilization, as evidenced by DFT-calculated bond lengths (C=O: ~1.22 Å, C-N: ~1.35 Å) .
- Electron Distribution : The tetrazole ring exhibits significant electron-withdrawing character, polarizing the benzamide’s electron density toward the carbonyl oxygen. Natural Bond Orbital (NBO) analysis predicts partial charges of −0.42 e⁻ on the tetrazole’s N1 atom and +0.28 e⁻ on the adjacent C5 atom .
Properties
CAS No. |
651769-68-5 |
|---|---|
Molecular Formula |
C15H13N5O |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O/c1-20(13-5-3-2-4-6-13)15(21)12-9-7-11(8-10-12)14-16-18-19-17-14/h2-10H,1H3,(H,16,17,18,19) |
InChI Key |
DQNLYXSCBCJNJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Palladium/Cobalt Nanoparticles (Pd/Co@CNT NPs)
Pd/Co nanoparticles on carbon nanotubes catalyze the cycloaddition of 4-cyanobenzamide with NaN₃ in N-methyl-2-pyrrolidone (NMP). The method achieves 90–99% yield in 10 minutes at 130°C.
Mechanistic Insight:
The nitrile group coordinates to Pd, enhancing electrophilicity for azide attack. The heterogeneous catalyst is recyclable for up to five cycles without significant activity loss.
Cuttlebone as a Biocatalyst
Cuttlebone, a porous biomaterial, catalyzes the reaction in dimethyl sulfoxide (DMSO) at 110°C. This eco-friendly approach yields 85–98% product, though reaction times extend to 6–8 hours.
Comparative Analysis of Methods
Key Trends:
- Microwave Assistance reduces time and improves yields.
- Heterogeneous Catalysts (Pd/Co@CNT NPs) offer superior regioselectivity and reusability.
- Biocatalysts provide sustainability but require longer durations.
Challenges and Optimization Strategies
Regioselectivity Control
The 2H-tetrazole isomer is favored under acidic conditions (e.g., AcOH) due to protonation of the nitrile intermediate, directing azide attack to the meta position. Neutral or basic conditions risk forming the 1H regioisomer.
Purification Techniques
- Recrystallization: Ethanol/water mixtures (7:3) effectively isolate the product.
- Chromatography: Silica gel with ethyl acetate/hexane (1:1) resolves regioisomers.
Emerging Techniques
Flow Chemistry
Continuous-flow reactors enable safer NaN₃ handling and reduce reaction time to <5 minutes. Preliminary studies report 82% yield using microchannel reactors.
Photocatalytic Cycloaddition
UV light (254 nm) activates nitriles for azide cycloaddition without metal catalysts. This method is under exploration for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 G Protein-Coupled Receptor Agonism
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has been identified as a potent agonist for G protein-coupled receptor 35 (GPR35). Research indicates that derivatives of this compound can enhance the receptor's activity, which is crucial in managing pain and inflammatory diseases. In a study, various derivatives were synthesized and evaluated for their ability to induce dynamic mass redistribution in cell lines expressing GPR35, demonstrating significant agonistic activity with effective concentrations (EC50) as low as 0.059 μM .
1.2 Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies have reported that tetrazole derivatives exhibit significant activity against various bacterial strains. For instance, certain derivatives demonstrated inhibition against Bacillus subtilis and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents . The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to established antibiotics, suggesting their viability as alternatives or adjuncts in antimicrobial therapy.
Synthesis and Structural Variations
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate the tetrazole moiety into the benzamide structure. Various methods have been developed to optimize yields and purity, including microwave-assisted synthesis techniques that have shown enhanced efficiency compared to traditional methods .
2.2 Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications at specific positions on the benzene ring can significantly influence its biological activity. For example, substituents in the para position have been associated with increased potency against GPR35, indicating that careful structural optimization is crucial for enhancing therapeutic efficacy .
Case Studies
3.1 Case Study: Antimicrobial Efficacy
A notable case study involved the evaluation of a series of tetrazole compounds, including this compound, against various microbial strains. The results indicated that certain derivatives exhibited substantial antimicrobial activity with MIC values lower than those of conventional antibiotics, suggesting their potential role in treating resistant infections .
3.2 Case Study: GPR35 Agonism
Another significant study focused on the pharmacological effects of this compound derivatives on GPR35. The findings demonstrated that these compounds not only activated the receptor but also desensitized cells to subsequent stimuli, which may have implications for developing therapies targeting chronic pain and metabolic disorders .
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Bioisosterism: The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Tetrazole Moieties
SCH 900822
- Structure : N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide.
- Key Features : Incorporates a spiroimidazolone group and a tetrazole-linked benzamide.
- Biological Activity : Potent and selective glucagon receptor (GCGR) antagonist. Demonstrates glucose-lowering effects in obese insulin-resistant mice (3–10 mg/kg oral dose) and blunts glucagon-induced hyperglycemia .
- Synthesis : Derived from spiroimidazolone precursors via carbodiimide-mediated coupling, emphasizing the role of tetrazole in receptor binding .
Pranlukast
- Structure : N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide.
- Key Features : Chromene ring fused with tetrazole and a benzamide substituted with a phenylbutoxy group.
- Biological Activity : Leukotriene receptor antagonist used in asthma management. The tetrazole and benzamide groups facilitate interactions with the leukotriene D4 receptor .
CK1ε Inhibitors (IN5)
- Structure : N-(2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)-3-(2H-tetrazol-5-yl)benzamide.
- Key Features : Benzamide with tetrazole and a benzimidazole-dioxole substituent.
- Biological Activity: Inhibits casein kinase 1ε (CK1ε) with IC₅₀ values in the nanomolar range, highlighting tetrazole’s role in kinase binding .
Role of Tetrazole as a Bioisostere
- The 2H-tetrazol-5-yl group mimics carboxylic acids in hydrogen-bonding interactions but offers superior metabolic stability and lipophilicity. This is evident in SCH 900822 (GCGR antagonism) and Pranlukast (leukotriene antagonism), where tetrazole replaces carboxylate groups in endogenous ligands .
Key Research Findings and Implications
- SCH 900822 : Demonstrates that steric bulk (e.g., tert-butyl group) and spirocyclic systems enhance selectivity for GCGR over GLP-1R, reducing off-target effects .
- Pranlukast : The chromene-tetrazole framework optimizes binding to leukotriene receptors, while the phenylbutoxy chain improves pharmacokinetics .
- Metabolic Stability : Tetrazole-containing benzamides exhibit longer half-lives compared to carboxylate analogues, as seen in and derivatives .
Biological Activity
N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as a G protein-coupled receptor (GPCR) agonist. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that incorporates the tetrazole moiety, which is known for enhancing biological activity due to its unique nitrogen-rich structure. The compound can be synthesized through the reaction of appropriate aryl amines with tetrazole derivatives under specific conditions to yield high-purity products.
GPR35 Agonism
Research indicates that this compound acts as an agonist for G protein-coupled receptor 35 (GPR35), which is implicated in pain modulation, inflammation, and metabolic regulation. A study reported that derivatives featuring the tetrazole group showed significant agonistic activity against GPR35, with effective concentrations (EC50) in the low micromolar range (e.g., EC50 = 0.059 µM for some derivatives) .
Table 1: Potency of Tetrazole Derivatives Against GPR35
| Compound Name | EC50 (µM) | Activity Type |
|---|---|---|
| This compound | 0.059 | Agonist |
| Reference Agonist (Zaprinast) | 1.0 | Agonist |
| Known Antagonist (ML-145) | - | Antagonist |
The dynamic mass redistribution (DMR) assay demonstrated that these compounds not only activated GPR35 but also desensitized cells to subsequent stimulation, indicating a robust pharmacological profile .
Antimicrobial Activity
Tetrazole derivatives, including this compound, have also shown promising antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, with minimal inhibitory concentrations (MICs) comparable to established antibiotics. For instance, certain derivatives exhibited MIC values ranging from 100 to 125 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Table 2: Antimicrobial Activity of Tetrazole Derivatives
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 100 | Penicillin |
| Pseudomonas aeruginosa | 125 | Penicillin |
| Bacillus subtilis | 125 | Penicillin |
Structure-Activity Relationship (SAR)
The introduction of the tetrazole group significantly enhances the biological activity of benzamide derivatives. SAR studies have revealed that substitutions at specific positions on the aromatic rings can modulate potency and selectivity towards GPR35 and other targets. For example, para-substituted derivatives generally exhibited higher potency compared to meta or ortho substitutions .
Case Studies
- Pain Management : A study highlighted the potential use of this compound in managing chronic pain through its action on GPR35. The compound demonstrated efficacy in preclinical models, suggesting its viability as a therapeutic agent in pain relief .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of tetrazole derivatives, including this compound. Results indicated a reduction in inflammatory markers in cellular models treated with this compound, showcasing its potential role in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide, and what reaction conditions are critical for high yields?
- Methodological Answer : The synthesis involves two primary steps: (1) Formation of the benzamide core via coupling of N-methyl-N-phenylamine with a substituted benzoic acid derivative, and (2) introduction of the tetrazole ring. For the tetrazole moiety, a [2+3] cycloaddition between a nitrile intermediate and sodium azide in a polar aprotic solvent (e.g., DMF) under reflux is recommended. Key parameters include stoichiometric control of NaN₃, reaction temperature (80–100°C), and anhydrous conditions to avoid hydrolysis . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of This compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the benzamide backbone (δ 7.2–8.1 ppm for aromatic protons) and tetrazole ring (δ 8.5–9.0 ppm for NH protons in 2H-tetrazole tautomer). Methyl groups from N-methyl appear as singlets near δ 3.0–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns consistent with tetrazole cleavage (e.g., loss of N₂ or NH₃) .
- FTIR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and 2500–2600 cm⁻¹ (tetrazole C-N stretch) .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
- Methodological Answer : The compound exhibits limited solubility in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, DMSO is preferred for stock solutions (e.g., 10–20 mM), with dilution into aqueous buffers ensuring <1% DMSO to avoid cytotoxicity . For crystallization trials, mixed solvent systems (e.g., DCM/methanol) are recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies between HPLC purity data and NMR/spectral analyses for substituted benzamides like This compound?
- Methodological Answer :
- Contradiction Analysis : If HPLC shows a single peak but NMR indicates impurities, consider tautomerism (e.g., 1H vs. 2H tetrazole forms) or residual solvents. Perform variable-temperature NMR to identify dynamic equilibria .
- Advanced MS/MS : Use tandem MS to detect trace impurities (e.g., dealkylated byproducts) not resolved by HPLC .
- Alternative Chromatography : Employ HILIC or ion-pair chromatography to separate charged species (e.g., tetrazole anions) .
Q. What strategies improve the efficiency of the tetrazole cycloaddition reaction during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use ZnCl₂ or NH₄Cl to accelerate the [2+3] cycloaddition, reducing reaction time from 24 h to 6–8 h .
- Microwave Assistance : Microwave irradiation (100–120°C, 300 W) enhances reaction kinetics and yield (85–90% vs. 60–70% conventional) .
- Protecting Groups : Temporarily protect the benzamide NH to prevent side reactions during cycloaddition .
Q. How does the tetrazole moiety influence the compound’s interaction with biological targets, and what assays are suitable for mechanistic studies?
- Methodological Answer :
- Target Engagement : The tetrazole group mimics carboxylates, enabling hydrogen bonding with receptors (e.g., leukotriene receptors in Pranlukast analogs) . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .
- Enzymatic Assays : Test inhibition of enzymes requiring carboxylate recognition (e.g., metalloproteases) via fluorogenic substrates .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding poses, prioritizing tetrazole interactions with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
